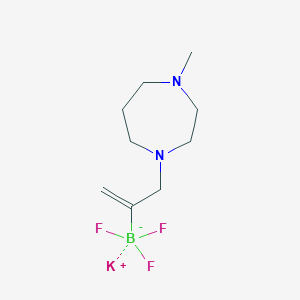

Potassium 3-(4-methyl-1,4-diazepan-1-YL)prop-1-EN-2-yltrifluoroborate

Descripción

Potassium 3-(4-methyl-1,4-diazepan-1-yl)prop-1-en-2-yltrifluoroborate is a boron-containing organometallic compound featuring a seven-membered 1,4-diazepane ring substituted with a methyl group and a propenyltrifluoroborate moiety. This compound is structurally distinct due to its trifluoroborate group, which enhances stability compared to traditional boronic acids, making it valuable in cross-coupling reactions like Suzuki-Miyaura couplings .

Propiedades

IUPAC Name |

potassium;trifluoro-[3-(4-methyl-1,4-diazepan-1-yl)prop-1-en-2-yl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BF3N2.K/c1-9(10(11,12)13)8-15-5-3-4-14(2)6-7-15;/h1,3-8H2,2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJKXUIWEQWJRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=C)CN1CCCN(CC1)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BF3KN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Potassium 3-(4-methyl-1,4-diazepan-1-yl)prop-1-en-2-yltrifluoroborate (CAS Number: 1357559-45-5) is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a diazepane ring, which is known for its diverse pharmacological properties.

- Molecular Formula : CHBFKN

- Molar Mass : 260.15 g/mol

- Storage Conditions : Room temperature

- Solubility : Limited solubility in water, which can affect its bioavailability and application in biological systems .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound may influence several biochemical pathways, potentially leading to:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar diazepane structures exhibit antimicrobial properties, possibly through the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

- Anticancer Properties : Research indicates that diazepane derivatives can inhibit certain enzymes involved in cell proliferation, suggesting potential applications in cancer therapy. The specific mechanisms through which this compound exerts anticancer effects are still under investigation .

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various diazepane derivatives. The findings indicated that compounds with structural similarities to this compound demonstrated significant activity against Gram-positive bacteria, highlighting the potential for further development as antibacterial agents .

Anticancer Research

In another study focusing on the synthesis and biological evaluation of diazepane derivatives, researchers reported that certain analogs exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with other diazepane derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Diazepam | Diazepam | Anxiolytic, muscle relaxant |

| 1-(3-Methylbenzoyl)-1,4-diazepane | Methylbenzoyl Diazepane | Antimicrobial, anticancer |

| This compound | Structural representation not available | Potential antimicrobial and anticancer |

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis:

Potassium 3-(4-methyl-1,4-diazepan-1-yl)prop-1-en-2-yltrifluoroborate serves as a versatile reagent in organic synthesis. It is primarily used as a boron source in reactions such as:

- Suzuki Coupling Reactions: This compound can participate in cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Alkylation Reactions: It can be used to introduce alkyl groups into various substrates, enhancing the complexity of organic molecules.

2. Medicinal Chemistry:

Research indicates that compounds containing the diazepan moiety exhibit significant biological activity. This compound can be utilized in the development of novel therapeutic agents targeting various diseases:

- Cancer Research: Studies have shown that related diazepan derivatives can inhibit specific kinases involved in cancer progression, suggesting potential applications in anticancer drug development .

3. Chemical Biology:

The compound's ability to form stable complexes with biological molecules opens avenues for its use in chemical biology. It may serve as a tool for probing biological pathways or as a delivery mechanism for active pharmaceutical ingredients.

Case Study 1: Anticancer Activity

In a study focusing on substituted diazepans, researchers evaluated the efficacy of compounds similar to this compound against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through modulation of signaling pathways related to cell survival .

Case Study 2: Synthesis of Biaryl Compounds

A recent publication detailed the use of this compound in Suzuki coupling reactions. The study demonstrated high yields and selectivity for biaryl products, showcasing its effectiveness as a boron reagent in synthetic organic chemistry .

Comparación Con Compuestos Similares

Comparisons with structurally related compounds :

Heterocyclic Diazepine Derivatives

- Compound 4g (1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one):

- Core structure : Benzo[b][1,4]diazepine fused to a coumarin and tetrazole.

- Key differences : Lacks the trifluoroborate group but includes a coumarin (fluorescent chromophore) and tetrazole (bioactive heterocycle). Likely designed for pharmaceutical applications, as seen in its complex heterocyclic architecture .

- Compound 4h (oxazepine analog of 4g): Core structure: Benzo[b][1,4]oxazepine (oxygen replaces one nitrogen in the diazepine ring).

Diazepane-Containing Quinazoline Derivatives

- Compound 28 (4-((1-benzylpiperidin-4-yl)amino)-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-7-ol): Core structure: Quinazoline scaffold with a 4-methyl-1,4-diazepane substituent. Key differences: The diazepane is attached to a quinazoline (a kinase-inhibitor scaffold) rather than a trifluoroborate. This compound exhibited activity in molecular docking studies against histone methyltransferase G9a, suggesting biological relevance .

Data Table: Comparative Analysis of Key Features

Métodos De Preparación

General Synthetic Approach

The synthesis of potassium trifluoroborates generally involves the formation of an organoboron intermediate followed by conversion into the trifluoroborate salt. For potassium 3-(4-methyl-1,4-diazepan-1-yl)prop-1-en-2-yltrifluoroborate, the key steps include:

- Formation of the vinylboronate or vinylboronic acid intermediate bearing the 4-methyl-1,4-diazepan-1-yl substituent.

- Conversion of the boronate intermediate to the trifluoroborate salt by treatment with potassium hydrogen fluoride or related fluorinating agents under controlled conditions.

This approach preserves the sensitive vinyl and diazepane functionalities while introducing the trifluoroborate group that imparts stability and reactivity suitable for subsequent synthetic transformations.

Detailed Preparation Procedure

While specific proprietary or patented procedures for this exact compound are limited in publicly available literature, the preparation can be inferred based on established methods for related potassium vinyltrifluoroborates and diazepane-containing organoboron compounds.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-(4-methyl-1,4-diazepan-1-yl)prop-1-en-2-ylboronic acid or ester | Starting from 4-methyl-1,4-diazepane and an appropriate vinyl halide or vinyl boronate precursor, using palladium-catalyzed coupling or hydroboration methods | Control of stereochemistry and regioselectivity is critical |

| 2 | Conversion to potassium trifluoroborate salt | Treatment of the boronic acid/ester with potassium hydrogen fluoride (KHF2) in a polar solvent such as methanol or acetonitrile | Reaction under inert atmosphere to prevent hydrolysis or oxidation |

| 3 | Isolation and purification | Precipitation or crystallization from suitable solvents, drying under vacuum | Protect from moisture and air due to sensitivity |

Key Research Findings and Data

Stability and Handling: The trifluoroborate salts are generally more stable than boronic acids and can be handled under ambient conditions if protected from moisture and heat. The compound requires storage in a dry, cool place under inert gas to prevent decomposition.

Reactivity: The trifluoroborate moiety allows for efficient participation in Suzuki-Miyaura cross-coupling reactions, making these compounds valuable intermediates in medicinal chemistry and materials science.

Safety Precautions: Due to the presence of reactive boron-fluoride bonds, strict safety measures including handling under inert atmosphere, use of explosion-proof equipment, and protective clothing are recommended.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Starting materials | 4-methyl-1,4-diazepane, vinyl boronate esters | Purity >95% recommended |

| Catalysts | Pd(PPh3)4 or similar palladium complexes | For vinylboronate formation |

| Fluorinating agent | Potassium hydrogen fluoride (KHF2) | Converts boronic acid/ester to trifluoroborate salt |

| Solvents | Methanol, acetonitrile, or THF | Dry, oxygen-free solvents preferred |

| Temperature | 0–25 °C for fluorination step | Avoid high temperature to prevent decomposition |

| Atmosphere | Inert gas (nitrogen or argon) | Prevents moisture and oxidation |

| Purification | Crystallization or precipitation | Avoid chromatography due to sensitivity |

Summary of Preparation Notes

- The preparation requires careful control of moisture and oxygen due to the sensitivity of trifluoroborate salts.

- The key synthetic challenge lies in installing the trifluoroborate group without degrading the diazepane and vinyl functionalities.

- The use of potassium hydrogen fluoride is standard for trifluoroborate salt formation but demands rigorous safety protocols.

- Final product is typically isolated as a dry, crystalline solid stored under inert atmosphere to maintain stability.

Q & A

Q. Table 1. Key Synthetic Parameters for Reductive Amination

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Amine:aldehyde ratio | 2.5:1 | |

| Catalyst | Pd(OAc)₂ (10 mol%) | |

| Reducing agent | HCOOK (2.5 eq) | |

| Solvent | DMF/MeOH (1:3 v/v) | |

| Reaction time | 5–8 h at 70°C |

Q. Table 2. NMR Chemical Shifts for Trifluoroborate Derivatives

| Nucleus | Shift Range (ppm) | Example Signal (Compound 12) | Reference |

|---|---|---|---|

| ¹¹B | 0.5–2.0 | δ = 0.662 (quartet) | |

| ¹⁹F | -130 to -140 | δ = -142.1 | |

| ¹H | 6.0–7.5 (aromatic) | δ = 7.30 (s, 1H) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.